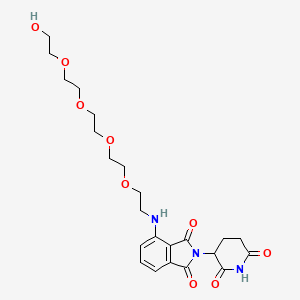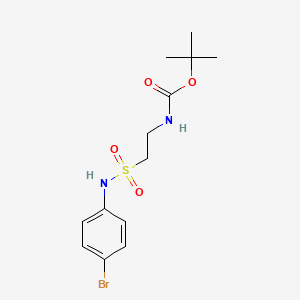
6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to the indolin-2-one core, which contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3,3-difluoroindolin-2-one: Lacks the 4-methoxybenzyl group, which may affect its biological activity.
3,3-Difluoro-1-(4-methoxybenzyl)indolin-2-one: Lacks the bromine atom, which may influence its reactivity and interactions.
6-Bromo-1-(4-methoxybenzyl)indolin-2-one: Lacks the fluorine atoms, potentially altering its chemical properties
Uniqueness
The presence of bromine, fluorine, and methoxybenzyl groups in 6-Bromo-3,3-difluoro-1-(4-methoxybenzyl)indolin-2-one makes it unique compared to other indole derivatives. These substituents contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C16H12BrF2NO2 |
|---|---|
Peso molecular |
368.17 g/mol |
Nombre IUPAC |
6-bromo-3,3-difluoro-1-[(4-methoxyphenyl)methyl]indol-2-one |
InChI |
InChI=1S/C16H12BrF2NO2/c1-22-12-5-2-10(3-6-12)9-20-14-8-11(17)4-7-13(14)16(18,19)15(20)21/h2-8H,9H2,1H3 |
Clave InChI |
YPUWFXPFGBXDSP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C(C2=O)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


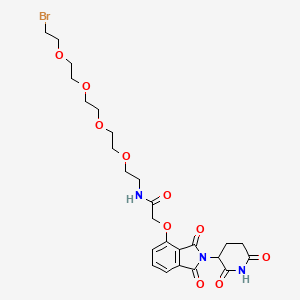
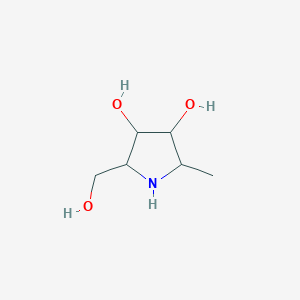
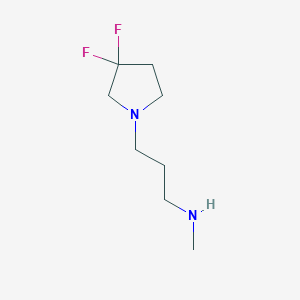
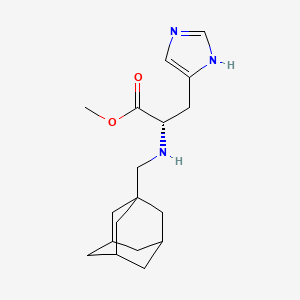
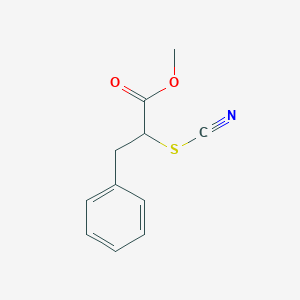

![3,5-Difluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B14765363.png)

![4-[[3,6-Bis(4-methoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14765377.png)


![Ethyl 4-[5-[[(3R)-1-tert-Butoxycarbonylpyrrolidin-3-yl]carbamoyl]-2-pyridyl]piperazine-1-carboxylate](/img/structure/B14765391.png)
